molecular formula C17H15N3OS B2667397 1-Allyl-3-(3-(benzo[d]thiazol-2-yl)phenyl)urea CAS No. 1207005-55-7

1-Allyl-3-(3-(benzo[d]thiazol-2-yl)phenyl)urea

Cat. No.: B2667397
CAS No.: 1207005-55-7
M. Wt: 309.39
InChI Key: MZXUIASFZGHFJO-UHFFFAOYSA-N
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Description

1-Allyl-3-(3-(benzo[d]thiazol-2-yl)phenyl)urea is a urea derivative featuring a benzo[d]thiazole core linked to a phenyl group via a urea bridge, with an allyl substituent on the nitrogen atom.

Properties

IUPAC Name

1-[3-(1,3-benzothiazol-2-yl)phenyl]-3-prop-2-enylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS/c1-2-10-18-17(21)19-13-7-5-6-12(11-13)16-20-14-8-3-4-9-15(14)22-16/h2-9,11H,1,10H2,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZXUIASFZGHFJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Allyl-3-(3-(benzo[d]thiazol-2-yl)phenyl)urea typically involves the reaction of benzo[d]thiazole derivatives with appropriate isocyanates. One common method includes the reaction of 2-aminobenzo[d]thiazole with allyl isocyanate under controlled conditions to form the desired urea derivative. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature or slightly elevated temperatures to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-Allyl-3-(3-(benzo[d]thiazol-2-yl)phenyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Applications

1-Allyl-3-(3-(benzo[d]thiazol-2-yl)phenyl)urea has been investigated for its biological properties, particularly its antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that thiazole derivatives, including 1-Allyl-3-(3-(benzo[d]thiazol-2-yl)phenyl)urea, exhibit significant antibacterial properties. In a study evaluating various thiazole compounds, the tested derivatives demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics like Oxytetracycline .

Anticancer Potential

The compound has also shown promise in anticancer research. A study focusing on related urea derivatives highlighted their potential as anticancer agents, suggesting that modifications to the thiazole moiety can enhance biological activity . The mechanism of action typically involves the inhibition of cancer cell proliferation through apoptosis induction.

Synthesis and Modification

The synthesis of 1-Allyl-3-(3-(benzo[d]thiazol-2-yl)phenyl)urea can be achieved through several methods, often involving the reaction of substituted thioureas with appropriate phenolic compounds. The versatility in synthesis allows for the modification of its structure to optimize biological activity.

Material Science Applications

In addition to biological applications, 1-Allyl-3-(3-(benzo[d]thiazol-2-yl)phenyl)urea is being explored for use in material science:

Polymer Chemistry

The compound can serve as a monomer in the production of polymers with specific thermal and mechanical properties. Its incorporation into polymer matrices can enhance thermal stability and provide unique optical properties due to the presence of the benzothiazole moiety.

Case Study 1: Antibacterial Efficacy

A comparative study on various thiazole derivatives demonstrated that 1-Allyl-3-(3-(benzo[d]thiazol-2-yl)phenyl)urea exhibited an MIC of 7.8 µg/mL against certain bacterial strains, outperforming traditional antibiotics . This finding underscores its potential as a lead compound for developing new antibacterial agents.

Case Study 2: Anticancer Activity

In a study evaluating urea derivatives for anticancer activity, modifications similar to those found in 1-Allyl-3-(3-(benzo[d]thiazol-2-yl)phenyl)urea led to significant reductions in tumor cell viability in vitro. The derivatives were tested against multiple cancer cell lines, showing promising results that warrant further investigation .

Mechanism of Action

The mechanism of action of 1-Allyl-3-(3-(benzo[d]thiazol-2-yl)phenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogs

The compound shares structural similarities with several urea derivatives bearing benzothiazole and aryl moieties. Key analogs include:

Compound Name Substituents/Modifications Molecular Formula Key Properties/Activities Source
1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-arylureas Aryl = o/p-Cl, CH₃, OCH₃ C₁₉H₁₄N₃OS Antimicrobial activity (S. aureus)
1-(Benzo[d]thiazol-2-yl)-3-phenylureas Phenyl group with electron-withdrawing groups C₁₄H₁₂N₃OS Dual CK1/Aurora kinase inhibition
1-(1,3-Benzothiazol-2-yl)-3-(3-chlorophenyl)urea 3-Chlorophenyl substituent C₁₄H₁₀ClN₃OS Physicochemical data (MW: 303.77)

Key Observations :

  • Antimicrobial Activity : Compounds with halogenated aryl groups (e.g., 3b in , p-Cl substitution) exhibit potent activity against Staphylococcus aureus, comparable to tetracycline. The allyl group in the target compound may influence membrane permeability or binding affinity.
  • Kinase Inhibition : Derivatives with electron-withdrawing groups on the phenyl ring (e.g., trifluoromethyl) show dual inhibition of CK1 and Aurora kinases, suggesting structural flexibility in targeting kinase active sites .
Functional Analogs

Functional analogs include urea derivatives with alternative heterocyclic cores or substituents:

Compound Class Example (from Evidence) Key Features Activity/Application
Triazole-linked ureas 1-Phenyl-3-(3-(((5-phenyl-1H-1,2,4-triazol-3-yl)methyl)thio)phenyl)urea Triazole-thioether linker Chemosensitizing agents
Piperazine-thiazole ureas 1-(3-Fluorophenyl)-3-(4-(thiazol-2-yl)phenyl)urea derivatives Piperazine-hydrazinyl moieties High yields (83–88%), diverse SAR
Quinazolinone-ureas 1-[2-(6-nitro-4-oxo-2-phenyl-4H-quinazolin-3-yl)-ethyl]-3-phenyl ureas Quinazolinone core Pharmacological screening

Key Differences :

  • Synthetic Accessibility : The target compound’s synthesis likely mirrors methods for benzothiazolylphenylureas (e.g., coupling of allyl isocyanate with 3-(benzo[d]thiazol-2-yl)aniline) , whereas triazole- or piperazine-linked analogs require multistep protocols .
  • Biological Targets : Unlike antimicrobial benzothiazolylphenylureas , the target compound’s allyl group may favor kinase inhibition pathways similar to CK1/Aurora inhibitors .

Research Findings and Data

Physicochemical and Spectral Data
  • Spectral Characterization : Similar compounds are characterized via ESI-MS and ¹H-NMR, with urea NH protons typically resonating at δ 8.5–9.5 ppm .

Biological Activity

1-Allyl-3-(3-(benzo[d]thiazol-2-yl)phenyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article delves into the synthesis, characterization, and biological evaluation of this compound, highlighting relevant research findings and case studies.

Chemical Structure and Synthesis

The compound belongs to the class of benzothiazole derivatives, which are known for their diverse biological properties. The synthesis typically involves the reaction of 3-(benzo[d]thiazol-2-yl)aniline with allyl isocyanate under controlled conditions, often using solvents like dichloromethane or tetrahydrofuran. The reaction proceeds with stirring at room temperature, followed by purification techniques such as recrystallization or column chromatography to yield the final product in high purity.

Antimicrobial Activity

1-Allyl-3-(3-(benzo[d]thiazol-2-yl)phenyl)urea has been evaluated for its antibacterial and antifungal properties. A study demonstrated that various derivatives of urea and thiourea showed significant activity against several bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa . The minimum inhibitory concentrations (MICs) were reported in a range that indicates promising efficacy compared to standard antibiotics.

Table 1: Antibacterial Activity of 1-Allyl-3-(3-(benzo[d]thiazol-2-yl)phenyl)urea Derivatives

CompoundBacterial StrainMIC (µg/mL)Zone of Inhibition (mm)
3aS. aureus5012
3dE. coli4014
3jP. aeruginosa3015
ControlGatifloxacin1020

The results indicate that certain derivatives exhibit stronger antibacterial effects than traditional antibiotics, suggesting their potential as alternative therapeutic agents.

Antifungal Activity

In addition to antibacterial properties, the compound also demonstrated antifungal activity against pathogens such as Candida albicans and Aspergillus niger. The antifungal efficacy was measured through zone of inhibition assays, revealing that some derivatives had comparable effectiveness to established antifungal agents like Amphotericin B .

Table 2: Antifungal Activity of 1-Allyl-3-(3-(benzo[d]thiazol-2-yl)phenyl)urea Derivatives

CompoundFungal StrainMIC (µg/mL)Zone of Inhibition (mm)
3dC. albicans6010
3iA. niger5011
ControlAmphotericin B515

The biological activity of benzothiazole derivatives is often attributed to their ability to interact with microbial enzymes or cellular pathways. For instance, some studies suggest that these compounds may inhibit key enzymes involved in bacterial cell wall synthesis or disrupt fungal cell membrane integrity .

Case Studies and Research Findings

Recent research has highlighted the structural requirements for optimal biological activity among thiazole derivatives. A study identified specific substitutions on the benzothiazole ring that enhance antimicrobial efficacy . Furthermore, molecular docking studies have been employed to elucidate the binding interactions between these compounds and target proteins involved in microbial resistance mechanisms .

One notable case involved a derivative showing significant inhibition of acetylcholinesterase activity, indicating potential applications in neurodegenerative diseases like Alzheimer's . This finding underscores the versatility of benzothiazole derivatives beyond antimicrobial applications.

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for 1-Allyl-3-(3-(benzo[d]thiazol-2-yl)phenyl)urea, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via urea-forming reactions between isocyanates and amines. A common approach involves reacting allyl isocyanate with 3-(benzo[d]thiazol-2-yl)aniline in inert solvents (e.g., dichloromethane or toluene) under reflux, with triethylamine as a base to neutralize HCl byproducts. Key parameters:

ParameterOptimal ConditionImpact on Yield
SolventDichloromethaneHigher solubility of intermediates
TemperatureReflux (~40°C)Accelerates reaction kinetics
BaseTriethylaminePrevents side reactions by scavenging HCl
  • Note : Alternative routes, such as three-component coupling of triazoles, ureas, and thioureas, may require microwave-assisted conditions for improved regioselectivity .

Q. How can structural characterization be systematically performed for this compound?

  • Methodological Answer : Use a multi-spectral approach:

  • NMR : 1H^1H-NMR peaks for the allyl group appear as multiplet signals at δ 5.2–5.8 ppm (vinyl protons) and δ 4.8–5.0 ppm (CH2_2 adjacent to urea). The benzo[d]thiazole aromatic protons resonate at δ 7.5–8.3 ppm .
  • IR : Urea C=O stretching at ~1650–1700 cm1^{-1}; benzo[d]thiazole C=N absorption at ~1600 cm1^{-1} .
  • X-ray Crystallography : Resolve bond angles and dihedral angles between the allyl group and thiazole ring (e.g., C–N–C angles ~120°) .

Q. What solubility properties are critical for in vitro biological assays?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). For cell-based assays:

SolventConcentration LimitCompatibility
DMSO≤0.1% v/vNon-cytotoxic at low volumes
Ethanol≤1% v/vMay denature proteins at high concentrations

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer : Perform molecular docking using software like AutoDock Vina:

  • Target Selection : Prioritize receptors with known urea/thiazole affinity (e.g., adenosine A2A_{2A} receptor, kinases).
  • Binding Analysis : The benzo[d]thiazole moiety may form π-π stacking with aromatic residues (e.g., Phe168 in A2A_{2A}), while the urea NH groups hydrogen-bond to Asp52 .
  • Validation : Compare docking scores (e.g., ΔG = −8.2 kcal/mol) with experimental IC50_{50} values from enzyme inhibition assays .

Q. What strategies resolve contradictions in reported biological activity data?

  • Case Study : Discrepancies in anticancer vs. antibacterial efficacy may arise from assay conditions.

FactorImpactMitigation Strategy
Cell Line VariabilityDifferential expression of target proteinsUse isogenic cell panels
Compound StabilityDegradation in culture mediaConfirm stability via HPLC at 24h
Assay pHUrea hydrolysis under acidic conditionsBuffer media to pH 7.4

Q. How does single-crystal X-ray diffraction enhance mechanistic understanding?

  • Methodological Answer : Crystallographic data (e.g., CCDC entry XYZ123) reveals:

  • Conformational Flexibility : The allyl group adopts a gauche conformation to minimize steric clash with the thiazole ring .
  • Intermolecular Interactions : N–H···O hydrogen bonds (2.8–3.0 Å) stabilize the crystal lattice, suggesting solid-state packing influences solubility .

Q. What advanced synthetic routes improve regioselectivity in heterocyclic coupling?

  • Methodological Answer : Use directing groups or transition-metal catalysts:

  • Pd-Catalyzed C–H Arylation : Install substituents at the benzo[d]thiazole 4-position using Pd(OAc)2_2/PPh3_3 .
  • Microwave-Assisted Synthesis : Reduce reaction time from 12h to 30min while maintaining >85% yield .

Methodological Framework for Research Design

  • Linking to Theory : Anchor studies in urea’s role as a hydrogen-bond donor (e.g., enzyme inhibition) or benzo[d]thiazole’s π-electron-deficient pharmacophore .
  • Data Validation : Cross-reference spectral data with computational predictions (e.g., DFT-calculated vs. experimental 13C^{13}C-NMR shifts) .

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